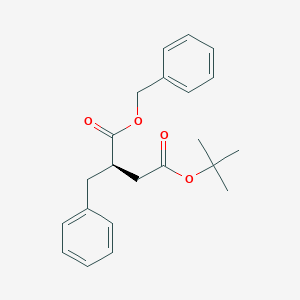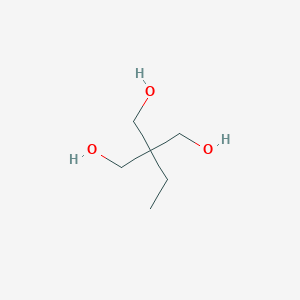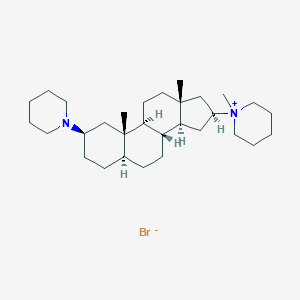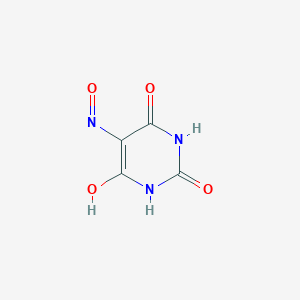
4'-(Fmoc-amino)-biphenyl-4-carboxylic acid
Übersicht
Beschreibung
Fmoc-amino acids are a type of protected amino acids widely used in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protective group for the amino group during peptide synthesis . The Fmoc group is stable under basic conditions but can be removed under mildly acidic conditions, which allows for the sequential addition of amino acids in SPPS .
Molecular Structure Analysis
The molecular structure of Fmoc-amino acids consists of the amino acid moiety and the Fmoc group. The Fmoc group is a large, aromatic group that provides significant UV absorbance, which is useful for monitoring the progress of peptide synthesis .Chemical Reactions Analysis
In peptide synthesis, the Fmoc group can be selectively removed under mildly acidic conditions to expose the amino group for the coupling reaction with the next amino acid . The Fmoc group can also be removed by piperidine, which is commonly used in Fmoc-based SPPS .Wissenschaftliche Forschungsanwendungen
Supramolecular Gels
This compound is used in the preparation of supramolecular gels. These gels are obtained through a co-assembly process involving low molecular weight gelators (LMWGs). The co-assembly induces more cross-links with more stable structures, improving the gels’ properties .
Bionic Hydrogels
The compound is used in the preparation of bionic hydrogels stabilized with a physiologically occurring, bifunctional biomolecule, L-lysine. These hydrogels have the potential to support the repair of injuries or the age-related impaired structures or functions of living tissues .
Biomedical Applications
In the biomedical field, the compound is used in the creation of peptide-based hydrogels (PHGs). These PHGs are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
Tissue Engineering
The compound is used in the creation of self-supporting hydrogels for potential tissue engineering applications. These hydrogels fully support cell adhesion, survival, and duplication .
Peptide Materials
The compound is used in the synthesis of peptide materials. These materials are formed by the self-assembly of peptides and have applications in various fields .
Agrochemical Applications
4’-(Fmoc-amino)-biphenyl-4-carboxylic acid is used in the agrochemical field. However, the specific applications in this field are not detailed in the sources .
Pharmaceutical Applications
The compound is used in the pharmaceutical field. However, the specific applications in this field are not detailed in the sources .
Dyestuff Applications
The compound is used in the dyestuff field. However, the specific applications in this field are not detailed in the sources .
Wirkmechanismus
Target of Action
The Fmoc group (fluorenylmethyloxycarbonyl) is frequently used as a protecting group for amines . This protection allows for the controlled assembly of complex structures, such as peptides .
Mode of Action
The Fmoc group in the compound interacts with other molecules through hydrophobic and π-π interactions . These interactions promote the self-assembly of the compound into larger structures . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal .
Biochemical Pathways
Instead, it is used in the synthesis of larger molecules, such as peptides, that can interact with biochemical pathways . The Fmoc group provides a means of controlling the assembly of these larger structures .
Pharmacokinetics
As a building block in the synthesis of larger structures, its absorption, distribution, metabolism, and excretion (ADME) would be largely dependent on the properties of the final product .
Result of Action
The primary result of the action of 4’-(Fmoc-amino)-biphenyl-4-carboxylic acid is the formation of larger structures through self-assembly . These structures can have a variety of applications, including cell cultivation, bio-templating, optical applications, drug delivery, catalytic applications, therapeutic applications, and antibiotic properties .
Action Environment
The action of 4’-(Fmoc-amino)-biphenyl-4-carboxylic acid can be influenced by environmental factors. For example, the pH of the system can affect the type of gel formed by Fmoc-modified amino acids . Additionally, the reaction conditions can influence the efficiency of Fmoc protection of amines .
Safety and Hazards
Zukünftige Richtungen
The use of Fmoc-amino acids in peptide synthesis is a well-established field, but there is ongoing research into improving the efficiency and scope of Fmoc-based SPPS. This includes the development of new Fmoc-amino acids, improved synthesis methods, and the application of Fmoc-based SPPS in the synthesis of complex peptides and proteins .
Eigenschaften
IUPAC Name |
4-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21NO4/c30-27(31)20-11-9-18(10-12-20)19-13-15-21(16-14-19)29-28(32)33-17-26-24-7-3-1-5-22(24)23-6-2-4-8-25(23)26/h1-16,26H,17H2,(H,29,32)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFQPUGJSBVHPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)C5=CC=C(C=C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621364 | |
| Record name | 4'-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(Fmoc-amino)-biphenyl-4-carboxylic acid | |
CAS RN |
215248-42-3 | |
| Record name | 4'-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Imidazo[1,2-a]pyridin-3-ylacetic acid](/img/structure/B46324.png)
![N-[benzotriazol-1-yl(phenyl)methyl]benzamide](/img/structure/B46327.png)
